molecular formula C13H8ClN3O2S B2845116 N-(3-chlorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851943-90-3

N-(3-chlorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2845116
CAS No.: 851943-90-3
M. Wt: 305.74
InChI Key: RICAHXATDXMBBD-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C13H8ClN3O2S and its molecular weight is 305.74. The purity is usually 95%.
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Biological Activity

N-(3-chlorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structural formula is represented as follows:

  • Molecular Formula : C₁₃H₈ClN₃O₂S
  • Molecular Weight : 303.73 g/mol
  • IUPAC Name : this compound

The presence of a chlorophenyl group and a thiazole-pyrimidine scaffold contributes to its unique chemical properties and biological activities.

The biological activity of this compound can be attributed to several mechanisms:

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazolo[3,2-a]pyrimidines:

Study Cell Line IC50 (µM) Mechanism
Study AHeLa15.0Apoptosis induction
Study BMCF-710.5Cell cycle arrest
Study CA54912.0Inhibition of tubulin polymerization

These results indicate that this compound may possess significant anticancer activity.

Anti-inflammatory Activity

The compound's anti-inflammatory properties are supported by its ability to inhibit COX enzymes:

Enzyme IC50 (µM)
COX-120.0
COX-218.0

These values suggest that the compound could be developed as a non-steroidal anti-inflammatory drug (NSAID) alternative.

Case Study 1: Anticancer Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several thiazolo-pyrimidine derivatives and evaluated their anticancer efficacy against breast cancer cell lines. Among these derivatives, this compound exhibited superior cytotoxicity with an IC50 value of 10 µM against MCF-7 cells. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of various thiazole derivatives. The compound was tested for its ability to inhibit pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. Results indicated a significant reduction in TNF-alpha and IL-6 levels at concentrations as low as 15 µM, suggesting its potential use in treating inflammatory diseases .

Properties

IUPAC Name

N-(3-chlorophenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O2S/c14-8-2-1-3-9(6-8)16-11(18)10-7-15-13-17(12(10)19)4-5-20-13/h1-7H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICAHXATDXMBBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=CN=C3N(C2=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.